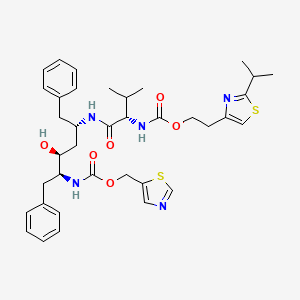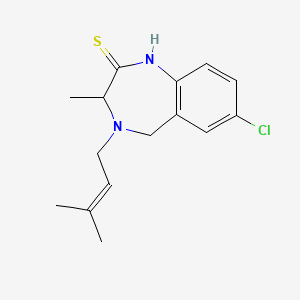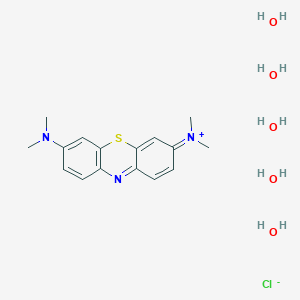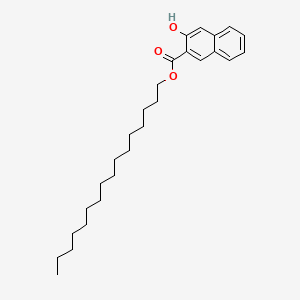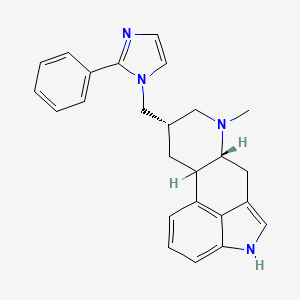
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. A common approach includes:
Starting Material: The synthesis often begins with a simple indole derivative.
Cyclization: The indole undergoes cyclization to form the ergoline core structure.
Functionalization: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Final Steps:
Industrial Production Methods
Industrial production of ergoline derivatives may involve:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ergoline derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ergoline derivatives, including (5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, are studied for various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their interactions with biological receptors.
Medicine: Potential therapeutic agents for conditions such as migraines, Parkinson’s disease, and hypertension.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action for ergoline derivatives often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions can modulate various physiological processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline may have unique properties due to the specific functional groups attached to the ergoline core, which can influence its biological activity and therapeutic potential.
Propiedades
Número CAS |
115178-34-2 |
|---|---|
Fórmula molecular |
C25H26N4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(6aR,9S)-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H26N4/c1-28-15-17(16-29-11-10-26-25(29)18-6-3-2-4-7-18)12-21-20-8-5-9-22-24(20)19(14-27-22)13-23(21)28/h2-11,14,17,21,23,27H,12-13,15-16H2,1H3/t17-,21?,23+/m0/s1 |
Clave InChI |
MDWHIOARLXYNKN-DRNTULDOSA-N |
SMILES isomérico |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


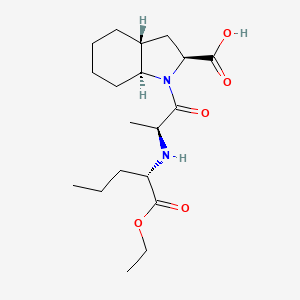
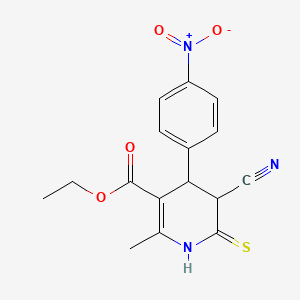

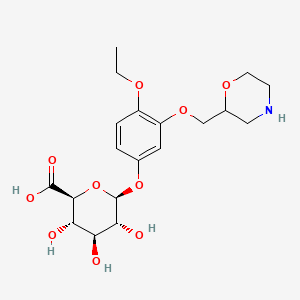

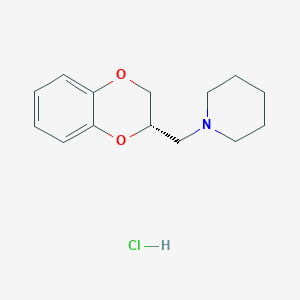

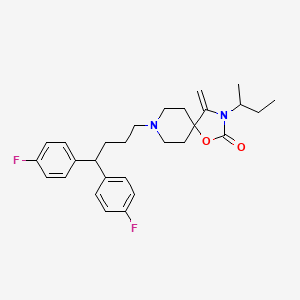
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
